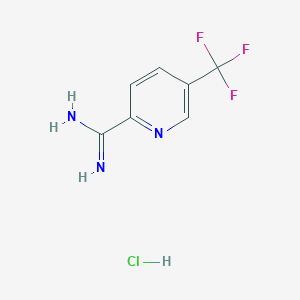
5-(Trifluoromethyl)picolinimidamide hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of picolinimidamide derivatives often involves complex organic reactions. While specific details on “5-(Trifluoromethyl)picolinimidamide hydrochloride” were not directly found, related compounds have been synthesized through innovative methods, such as the iodination of aminopyrazines followed by a domino trifluoromethylation process in the presence of copper catalysis, offering insights into potential synthesis pathways for similarly structured compounds (Hu et al., 2022).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography or NMR spectroscopy. For closely related compounds, such as those involving picolinic acid derivatives, crystallographic studies have provided detailed insights into their spatial arrangement and bonding. For instance, coordination compounds derived from picolinic acid derivatives show diverse structural types influenced by metal(II) node nature, deprotonation degree, and type of crystallization mediator (Gu et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving picolinimidamide derivatives can vary widely depending on the functional groups present and the reaction conditions. The properties of these compounds are significantly influenced by the presence of the trifluoromethyl group, which can impact their reactivity and interaction with other molecules. For example, electrophosphorescent properties have been observed in iridium complexes with picolinic acid derivatives, highlighting the potential for these compounds in material science applications (Zhang et al., 2010).
Physical Properties Analysis
The physical properties of “5-(Trifluoromethyl)picolinimidamide hydrochloride” would be influenced by its crystalline structure and molecular composition. While specific data on this compound was not available, related research indicates that coordination compounds with picolinic acid derivatives can exhibit varied morphologies and thermal stabilities, relevant for understanding the physical properties of such compounds (Kawade et al., 2011).
Chemical Properties Analysis
The chemical properties of picolinimidamide derivatives are greatly influenced by the functional groups attached to the core structure. The trifluoromethyl group, for instance, can enhance the compound's electronegativity and hydrophobicity, affecting its solubility, reactivity, and interaction with other chemicals. Studies on similar compounds provide insights into their electrochemical properties, ligand binding, and catalytic activities, which are crucial for understanding the chemical behavior of “5-(Trifluoromethyl)picolinimidamide hydrochloride” (Basu et al., 2005).
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Therapeutic Potentials
- Analgesic and Anti-inflammatory Properties : Research has highlighted the design and synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles, which are novel agents showing promising analgesic and anti-inflammatory properties. These compounds, derived from a bioisosteric replacement strategy involving the 5-trifluoromethyl-4,5-dihydro-1H-pyrazole scaffold, have shown significant activity in reducing pain-related behaviors and inflammation in animal models (Sauzem et al., 2008).
Mechanistic Insights and Biochemical Interactions
- Emesis and Antiemetic Effects : The compound has been implicated in the study of emesis, particularly in understanding the mechanisms of cisplatin-induced pica in rats, which serves as an animal model for delayed emesis. Novel tachykinin NK1-receptor antagonists, such as HSP-117, have been evaluated for their efficacy against cisplatin-induced pica, shedding light on the involvement of NK1 receptors in both acute and delayed emesis phases (Saeki et al., 2001).
Drug Development and Synthesis Techniques
- Microwave-Assisted Synthesis : The application of microwave-assisted synthesis techniques in the development of 5-trifluoromethyl derivatives has been explored to enhance the efficiency and efficacy of the drug development process. This approach has facilitated the rapid synthesis of compounds with potential pharmacological activities, contributing to the advancement of medicinal chemistry research (Sauzem et al., 2008).
Safety and Hazards
The safety data sheet for a similar compound, 4-(Trifluoromethyl)picolinimidamide hydrochloride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
Trifluoromethyl groups have been found in more than 50% of the best-selling drug molecules approved by the US Food and Drug Administration (FDA). The development of fluorinated organic chemicals is becoming an increasingly important research topic. It is expected that many novel applications of trifluoromethylpyridines, including 5-(Trifluoromethyl)picolinimidamide hydrochloride, will be discovered in the future .
Eigenschaften
IUPAC Name |
5-(trifluoromethyl)pyridine-2-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3.ClH/c8-7(9,10)4-1-2-5(6(11)12)13-3-4;/h1-3H,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYLQSABDWVKLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372592 | |
| Record name | 5-(trifluoromethyl)picolinimidamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)picolinimidamide hydrochloride | |
CAS RN |
175277-48-2 | |
| Record name | 2-Pyridinecarboximidamide, 5-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(trifluoromethyl)picolinimidamide hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Trifluoromethy)pyridine-2-carboxamidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-hexoxyoxan-2-yl]methyl acetate](/img/structure/B62897.png)

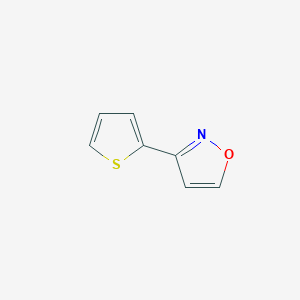
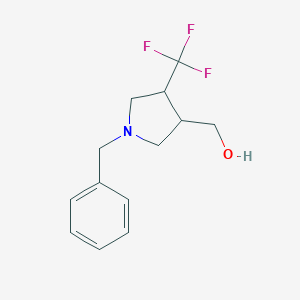


![2-Aminobicyclo[2.2.1]heptan-7-ol](/img/structure/B62912.png)


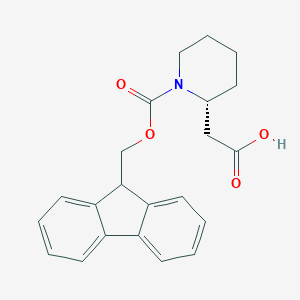
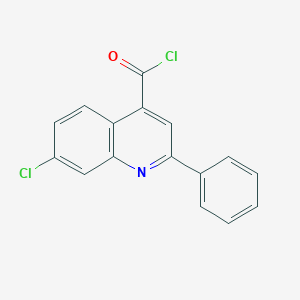


![1-Methylhexahydro-3,5-methanocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B62931.png)